

# elemental analysis data for N,1-diethylpiperidin-4-amine

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## Compound of Interest

Compound Name: *N,1-diethylpiperidin-4-amine*

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Elemental Analysis Data & Validation Guide: **N,1-Diethylpiperidin-4-amine**

## Executive Summary & Compound Profile

**N,1-diethylpiperidin-4-amine** (CAS: 1017052-46-8) is a critical diamine intermediate used in the synthesis of pharmaceutical agents, particularly as a building block for GPCR ligands and kinase inhibitors. Its structural specificity—possessing both a tertiary ring amine and a secondary exocyclic amine—distinguishes it from its isomers, yet poses unique challenges for analytical validation.

This guide provides a definitive reference for the Elemental Analysis (EA) of this compound. Unlike standard Certificates of Analysis (CoA) that list only final values, this document compares the theoretical baselines for various salt forms, evaluates the "blind spots" of EA against isomeric alternatives, and outlines a self-validating protocol for handling this hygroscopic amine.

Compound Identity:

- IUPAC Name: N-ethyl-1-ethylpiperidin-4-amine

- Molecular Formula:
- Molecular Weight: 156.27 g/mol (Free Base)
- Physical State: Colorless to pale yellow liquid (Free Base); White to off-white solid (HCl Salt).

## Theoretical Elemental Composition (The Baselines)

Accurate EA interpretation requires precise theoretical baselines. The table below provides the calculated mass percentages for the free base and common hydrochloride salt forms. Researchers should use these values to determine salt stoichiometry (Mono- vs. Di-HCl), a common variable in the synthesis of diamines.

Table 1: Theoretical Elemental Analysis Data

Form	Formula	MW ( g/mol )	% Carbon (C)	% Hydrogen (H)	% Nitrogen (N)
Free Base		156.27	69.17	12.90	17.93
Mono-HCl		192.73	56.09	10.98	14.53
Di-HCl		229.19	47.17	9.68	12.22
Hemihydrate		165.28	65.40	12.80	16.95

“

*Analyst Note: The Di-HCl salt is the most stable form for storage. If your experimental %C is significantly lower than 69.17% (Free Base) but matches the Di-HCl value (47.17%), your isolation protocol likely precipitated the full salt.*

## Comparative Analysis: EA vs. Analytical Alternatives

In drug development, relying solely on one analytical method is a risk. This section objectively compares Elemental Analysis against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) to highlight where EA succeeds and where it fails.

Table 2: Performance Comparison of Validation Methods

Feature	Elemental Analysis (EA)	HRMS (ESI+)	qNMR ( )
Primary Utility	Bulk Purity & Salt Stoichiometry	Exact Mass & Formula Confirmation	Isomer Quantification & Solvent Residue
Isomer Specificity	FAIL: Cannot distinguish N,1-diethyl from N,N-diethyl isomer.	FAIL: Both isomers have identical m/z (157.17).	PASS: Distinct shifts for N-CH <sub>2</sub> (ring) vs N-CH <sub>2</sub> (exocyclic).
Impurity Detection	Detects non-chromophoric inorganics (water, salts).	Blind to inorganic salts; may miss non-ionizable impurities.	Detects organic impurities; blind to inorganic salts.
Sample Requirement	Destructive (~2-5 mg).	Destructive (<1 mg).	Non-destructive (~10 mg).

Critical Insight: EA is the only method among these that effectively confirms the degree of hydration and salt formation (e.g., distinguishing a dry Mono-HCl salt from a wet Di-HCl salt). However, it is blind to structural isomerism. Therefore, EA must be paired with

-NMR to confirm the ethyl group placement (Ring N vs. Exocyclic N).

## Experimental Protocol: Handling & Validation

The free base of **N,1-diethylpiperidin-4-amine** is a volatile, hygroscopic liquid that readily absorbs

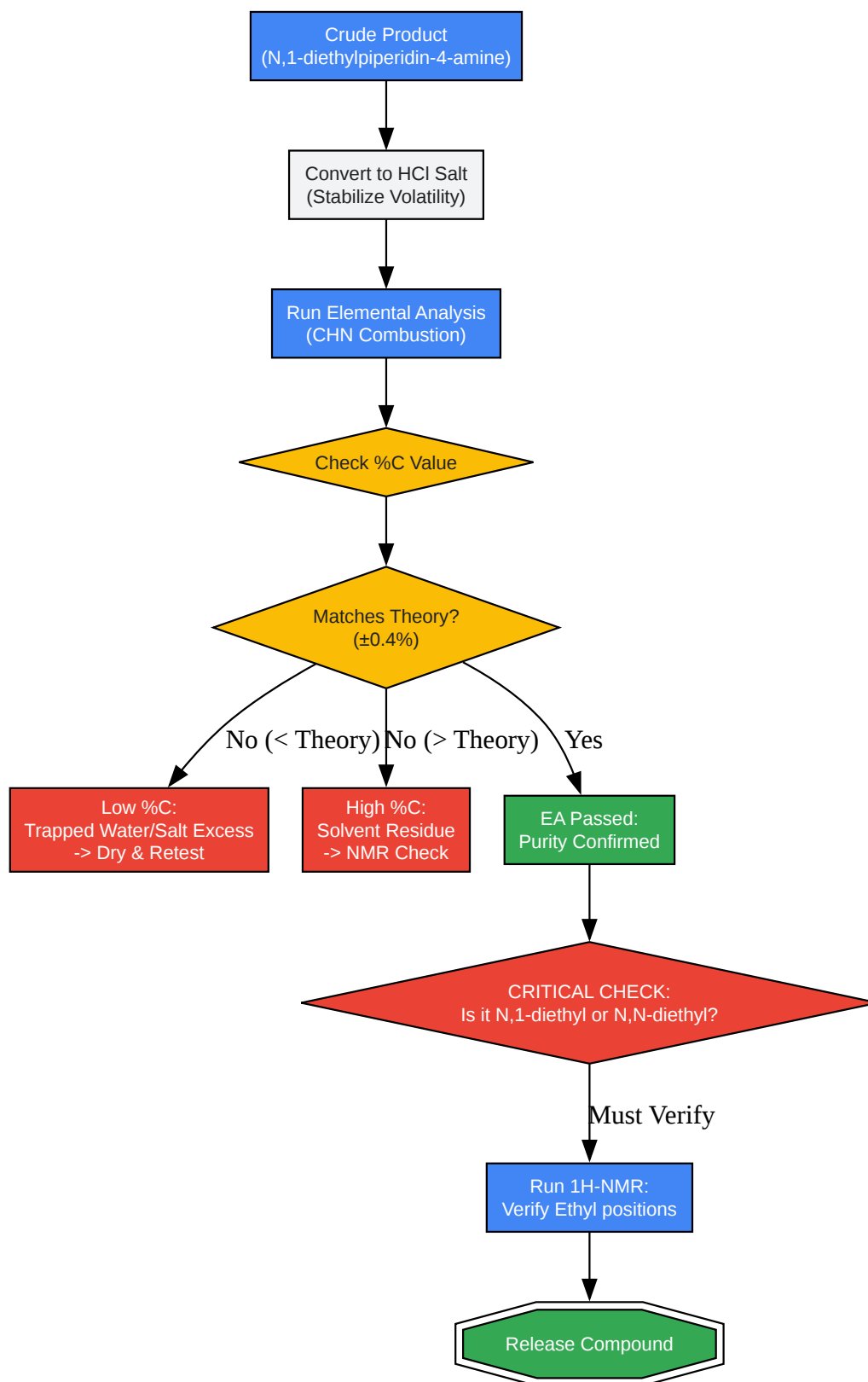
from the air to form carbamates/carbonates, skewing Carbon values. The following protocol minimizes these errors.

## Step-by-Step Validation Workflow

- Sample Preparation (Salt Formation):
  - Why: To stabilize the volatile liquid for accurate weighing.
  - Method: Dissolve 100 mg of free base in 2 mL diethyl ether. Add 4M HCl in dioxane (2.5 eq) dropwise. Filter the white precipitate (Di-HCl), wash with ether, and dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
- Weighing (The "Fast-Weigh" Technique):
  - Use a micro-balance with 0.001 mg readability.
  - If analyzing the Free Base: Use a hermetically sealed tin capsule for liquids. Tare the capsule before adding the liquid. Inject liquid via syringe, seal immediately (cold weld).
  - If analyzing the Salt: Weigh quickly to avoid moisture uptake.
- Combustion Parameters:
  - Ensure the combustion tube reaches >950°C to fully oxidize the piperidine ring.
  - Use Tungsten Trioxide ( ) as a combustion aid if incomplete combustion (low %C) is observed.
- Data Validation Loop:
  - Compare Found vs. Calculated.
  - Acceptance Criteria:  
absolute difference for C, H, N.

## Visualizing the Logic

The following diagram illustrates the decision pathway for validating **N,1-diethylpiperidin-4-amine**, emphasizing the check against its isomer.



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Caption: Validation workflow emphasizing the necessity of pairing EA with NMR to rule out structural isomers.

## Troubleshooting & Interpretation

Even with high-purity samples, EA results can deviate. Use this guide to diagnose the root cause for **N,1-diethylpiperidin-4-amine**.

- Scenario A: High %H, Low %C (e.g., C: 45.5%, H: 10.2%)
  - Diagnosis: The sample is likely wet (hygroscopic). The piperidine nitrogen forms hydrogen bonds with atmospheric water.
  - Solution: Dry the sample at 60°C over  
  
in a vacuum desiccator for 24 hours. Recalculate for a hemihydrate or monohydrate model to see if the data fits.
- Scenario B: Correct %C, Low %N (e.g., N: 10.5% instead of 12.2%)
  - Diagnosis: Incomplete combustion of the nitrogen heterocycle or formation of refractory nitrogen oxides.
  - Solution: Ensure the reduction tube (Copper) in the EA analyzer is not exhausted. Add a combustion aid ( ) to the sample capsule.
- Scenario C: Perfect Match for  
  
but Wrong Structure
  - Diagnosis: You may have synthesized the N,N-diethyl isomer (CAS 143300-64-5).
  - Solution: Check the  
  
-NMR.

- N,1-diethyl: Two distinct ethyl triplets (one at ~1.0 ppm, one at ~2.4 ppm) and distinct methylene quartets.
- N,N-diethyl: The two ethyl groups on the exocyclic nitrogen are chemically equivalent, showing a simplified signal pattern (integration of 6H for methyls).

## References

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## Sources

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